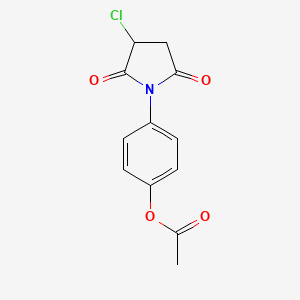

4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate is a chemical compound with the molecular formula C12H10ClNO4 It is known for its unique structure, which includes a chloro-substituted pyrrolidinone ring attached to a phenyl acetate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate typically involves the reaction of 3-chloro-2,5-dioxopyrrolidin-1-yl with phenyl acetate under specific conditions. One common method includes refluxing the reactants in ethanol with a few drops of glacial acetic acid for several hours . This reaction is usually carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Applications De Recherche Scientifique

4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticonvulsant properties.

Medicine: Investigated for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate involves its interaction with specific molecular targets. The chloro-substituted pyrrolidinone ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate certain biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl acetate

- 4-(3-Bromo-2,5-dioxopyrrolidin-1-yl)phenyl acetate

- 4-(3-Fluoro-2,5-dioxopyrrolidin-1-yl)phenyl acetate

Uniqueness

4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Activité Biologique

4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate is a chemical compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, including pharmacological activities, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₁₂H₁₀ClNO₄

- CAS Number : 1903791

- Molecular Weight : 253.67 g/mol

The compound primarily interacts with metabotropic glutamate receptors (mGluRs), particularly mGluR2. It acts as a positive allosteric modulator (PAM), enhancing the receptor's activity without directly activating it. This modulation is significant for therapeutic applications related to neurological disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Affinity for mGluR2 : The compound shows a binding affinity with an EC50 value of approximately 51.2 nM, indicating potent activity compared to other tested compounds .

- Selectivity : It displays over 100-fold selectivity against other mGluR subtypes, making it a promising candidate for targeting specific neurological pathways without unwanted side effects .

Pharmacokinetics

The pharmacokinetic properties evaluated include:

- Lipophilicity : The LogP value is around 3.65, suggesting good central nervous system (CNS) penetration potential .

- Plasma Protein Binding : The compound shows significant binding to plasma proteins, which is crucial for its bioavailability and distribution in the body .

Biological Activity Table

| Activity Type | Observations | Reference |

|---|---|---|

| mGluR2 Modulation | EC50 = 51.2 nM | |

| Selectivity | >100-fold selectivity against other mGluRs | |

| Lipophilicity | LogP = 3.65 | |

| Plasma Protein Binding | Significant binding observed |

Study on CNS Effects

A study investigated the effects of this compound on mouse models exhibiting symptoms of anxiety and depression. The results indicated that administration of this compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests and improved depressive-like behaviors in forced swim tests.

Propriétés

IUPAC Name |

[4-(3-chloro-2,5-dioxopyrrolidin-1-yl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO4/c1-7(15)18-9-4-2-8(3-5-9)14-11(16)6-10(13)12(14)17/h2-5,10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOSMOMALPHEFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.